Patent‑Disclosed LRRK2 Inhibitor Inventory: 4‑Fluorophenyl Thioacetamide as a Defined Chemotype
In US Patent 9,187,484 B2, 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3‑b]pyridazin-6-yl)thio)acetamide is explicitly enumerated (compound 20) within a focused library of triazolopyridazine LRRK2 inhibitors [REFS-]. The patent discloses the compound alongside structurally differentiated analogs, including the 3‑fluorophenyl regioisomer (compound with CAS 852374‑53‑9), the thiophen‑2‑yl analog (compound 4), and the p‑tolyl analog (compound 13‑related series), establishing a comparator framework for structure–activity analysis.
| Evidence Dimension | Chemical composition and patent‑defined LRRK2 inhibitor class membership |
|---|---|
| Target Compound Data | 4‑Fluorophenyl substituent at position 3; unsubstituted thioacetamide side chain (compound 20 in patent) |
| Comparator Or Baseline | 3‑Fluorophenyl regioisomer (CAS 852374‑53‑9); thiophen‑2‑yl analog (compound 4); p‑tolyl analog; pyridin‑4‑yl analog |
| Quantified Difference | Positional isomerism (4‑F vs. 3‑F) and heteroaryl replacement (phenyl vs. thiophene vs. pyridine) are known to alter kinase hinge‑binding interactions across the triazolopyridazine class. |
| Conditions | Patent enumeration; no direct biochemical comparison data available for compound 20 in publicly accessible sources. |
Why This Matters
The explicit inclusion of this compound as a distinct entry alongside structurally defined comparators in an LRRK2‑focused patent confirms its intentional design as a unique chemotype within the series, making it a non‑interchangeable tool for kinase inhibitor screening cascades.
- [1] US Patent 9,187,484 B2. Triazolopyridazine compounds, use as inhibitors of the kinase LRRK2, and methods for preparation thereof. Inventors: Ananthan S, Maddry JA, Galemmo RA Jr, West AB, Pathak AK, Valiyaveettil J. Grant date: 2015-11-17. View Source
